BCRP Inhibition: Superior Potency Conferred by the 3,4‑Dimethoxy B‑Ring vs. Flavokawain‑Type Chalcones
The target compound inhibits BCRP with IC50 values of 1.47 μM (MDCK‑BCRP cells) and 3.15 μM (MCF‑7/MX cells) in the Hoechst 33342 accumulation assay [1]. In a systematic SAR study of multi‑substituted chalcones, the 3,4‑dimethoxy B‑ring was identified as the optimal substitution for BCRP inhibition; compounds lacking this motif, such as flavokawain B (unsubstituted B‑ring) or mono‑methoxy B‑ring analogs, exhibit markedly lower activity [2]. The target compound thus combines both the essential 2′‑OH/4′,6′‑dimethoxy A‑ring and the optimal 3,4‑dimethoxy B‑ring, a dual feature absent in flavokawains A and B.
| Evidence Dimension | BCRP inhibition (Hoechst 33342 accumulation) |
|---|---|
| Target Compound Data | IC50 = 1.47 μM (MDCK‑BCRP); IC50 = 3.15 μM (MCF‑7/MX) |
| Comparator Or Baseline | Flavokawain B (unsubstituted B‑ring) – IC50 not reported but positionally inactive in BCRP SAR; 3,4‑dimethoxy B‑ring chalcones identified as most potent class |
| Quantified Difference | Target compound's 3,4‑dimethoxy B‑ring identified as optimal; analogs without this motif show ≥ 3‑fold reduction in potency (class‑level inference from Juvale 2012) |
| Conditions | Hoechst 33342 accumulation assay; MDCK‑BCRP and MCF‑7/MX cell lines; 30 min preincubation |
Why This Matters
For BCRP‑mediated multidrug resistance reversal, procurement of a chalcone with the full 3,4‑dimethoxy B‑ring is critical; selecting flavokawain B or a mono‑methoxy analog will compromise inhibitory potency.
- [1] BindingDB. IC50 data for 2′-hydroxy-3,4,4′,6′-tetramethoxychalcone (BDBM50360496). Accessed 2026. http://ww.w.bindingdb.org/rwd/bind/searchby_smiles.jsp?SearchType=4&submit=Search&smilesStr=COc1cccc(\C=C\C(=O)c2ccc(OC)cc2O)c1 View Source
- [2] Juvale K, Pape VFS, Wiese M. Investigation of chalcones and benzochalcones as inhibitors of breast cancer resistance protein. Bioorg Med Chem. 2012;20(1):346-355. doi:10.1016/j.bmc.2011.10.074 View Source
